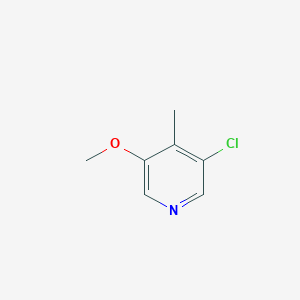

3-Chloro-5-methoxy-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

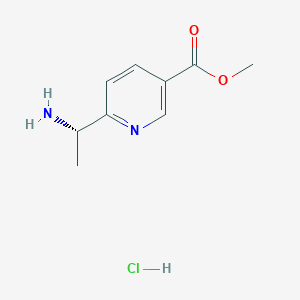

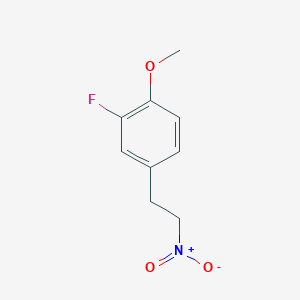

3-Chloro-5-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the fifth position, and a methyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-5-methoxy-4-methylpyridin kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Chlorierung von 5-Methoxy-4-methylpyridin mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Chlorierung sicherzustellen.

Ein weiteres Verfahren beinhaltet die Verwendung einer Friedel-Crafts-Acylierungsreaktion, bei der 5-Methoxy-4-methylpyridin mit Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid behandelt wird. Das resultierende Zwischenprodukt wird dann einer Chlorierung unterzogen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von 3-Chlor-5-methoxy-4-methylpyridin häufig mit kontinuierlichen Strömungsreaktoren durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reagenzkonzentration, was zu einer effizienten und skalierbaren Produktion führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-5-methoxy-4-methylpyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidationsreaktionen: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um 3-Chlor-5-methoxy-4-methylpyridinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumamid, Natriumthiolate oder Natriumalkoxide werden üblicherweise unter basischen Bedingungen verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder neutralen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Wichtigste gebildete Produkte

Substitutionsreaktionen: Produkte umfassen 3-Amino-5-methoxy-4-methylpyridin, 3-Thio-5-methoxy-4-methylpyridin und 3-Alkoxy-5-methoxy-4-methylpyridin.

Oxidationsreaktionen: Produkte umfassen 3-Chlor-5-formyl-4-methylpyridin und 3-Chlor-5-carboxy-4-methylpyridin.

Reduktionsreaktionen: Produkte umfassen 3-Chlor-5-methoxy-4-methylpyridinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

3-Chlor-5-methoxy-4-methylpyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es wird auch bei der Entwicklung neuer Katalysatoren und Liganden für verschiedene chemische Reaktionen verwendet.

Biologie: Die Verbindung wird beim Studium von Enzyminhibitoren und Rezeptorliganden verwendet. Es wird auch bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Medizin: Es wird bei der Synthese von pharmazeutischen Zwischenprodukten und aktiven pharmazeutischen Inhaltsstoffen (APIs) verwendet. Es wird auch bei der Entwicklung neuer diagnostischer Mittel und bildgebender Sonden eingesetzt.

Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien, Farbstoffen und Polymeren verwendet. Es wird auch bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-5-methoxy-4-methylpyridin hängt von seiner spezifischen Anwendung ab. Im Allgemeinen interagiert die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die Methoxy- und Chlorgruppen spielen eine entscheidende Rolle bei der Bestimmung der Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen. Zu den an seinem Wirkmechanismus beteiligten Wegen gehören Signaltransduktion, Genexpression und metabolische Regulation.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methoxy-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The methoxy and chlorine groups play a crucial role in determining the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Chlor-4-methylpyridin: Fehlt die Methoxygruppe an der fünften Position.

5-Methoxy-4-methylpyridin: Fehlt das Chloratom an der dritten Position.

3-Chlor-5-methylpyridin: Fehlt die Methoxygruppe an der fünften Position.

Einzigartigkeit

3-Chlor-5-methoxy-4-methylpyridin ist aufgrund des Vorhandenseins sowohl der Methoxy- als auch der Chlorgruppe am Pyridinring einzigartig. Diese Kombination von funktionellen Gruppen verleiht der Verbindung spezifische chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

3-chloro-5-methoxy-4-methylpyridine |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |

InChI-Schlüssel |

YMPKRXXNUMEFPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NC=C1OC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)

![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)